3-Nitroquinoline-2-carbonitrile
Overview
Description
Itriglumide, also known as CR-2945, is a synthetic organic compound classified as an anthranilic acid derivative. It functions as a cholecystokinin B (CCK-B) receptor antagonist, which means it inhibits the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein. Itriglumide has shown potential in the treatment of peptic ulcer disease and other gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of itriglumide involves several steps:
- Condensation of the amine intermediate with the chloride of 3®-(1-naphthyl)glutaric acid monomethyl ester : This reaction is performed using triethylamine in hot toluene to produce the glutaramic ester.
Condensation of 3,5-dimethylisatoic acid anhydride with 8-azabicyclo[4.5]decane: This reaction is carried out in the presence of triethylamine in refluxing toluene to form an intermediate.
Reaction of 3-(1-naphthyl)glutaric anhydride with methanol: This step yields the racemic monomethyl ester, which is then subjected to optical resolution with cinchonine to obtain the 3®-monoester.
Hydrolysis of the glutaramic ester: The final step involves hydrolysis with sodium hydroxide in a mixture of methanol, methylene chloride, and water
Industrial Production Methods
Industrial production methods for itriglumide are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as improved yields and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Itriglumide undergoes various chemical reactions, including:
Condensation reactions: As seen in its synthesis, itriglumide is formed through multiple condensation steps.
Hydrolysis: The final step in its synthesis involves hydrolysis to produce the active compound.
Common Reagents and Conditions
Triethylamine: Used as a base in condensation reactions.
Toluene: A solvent for refluxing reactions.
Methanol: Used in the formation of the racemic monomethyl ester.
Sodium hydroxide: Employed in the hydrolysis step.
Major Products Formed
The major product formed from these reactions is itriglumide itself, with intermediates such as the glutaramic ester and the 3®-monoester being key steps in its synthesis .
Scientific Research Applications
Itriglumide has been extensively studied for its potential therapeutic applications:
Gastrointestinal Disorders: It has shown promise in treating peptic ulcer disease by inhibiting gastric acid secretion and accelerating gastric emptying.
Anxiety Disorders: Research indicates that itriglumide, in combination with other receptor antagonists, can attenuate anxiety-like behavior induced by stress.
Cancer Research: As a CCK-B receptor antagonist, itriglumide is being explored for its potential in cancer therapy, particularly in tumors expressing CCK-B receptors.
Mechanism of Action
Itriglumide exerts its effects by binding to and inhibiting the CCK-B receptors. This inhibition reduces the action of cholecystokinin, leading to decreased gastric acid secretion and potentially accelerating gastric emptying. The molecular targets involved include the CCK-B receptors in the gastrointestinal tract and the brain .
Comparison with Similar Compounds
Itriglumide is compared with other CCK-B receptor antagonists such as:
- L-365260
- YM-022
- RP-73870
- S-0509
- Spiroglumide
Itriglumide stands out due to its significantly better bioavailability and its combined antisecretory and anti-ulcer effects .
Properties
IUPAC Name |
3-nitroquinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-9-10(13(14)15)5-7-3-1-2-4-8(7)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYRSXCXRBMWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628593 | |
Record name | 3-Nitroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-61-6 | |
Record name | 3-Nitroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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